molecular formula C4H6N2O B1342167 Isoxazol-5-ylmethanamine CAS No. 401647-18-5

Isoxazol-5-ylmethanamine

Cat. No.: B1342167
CAS No.: 401647-18-5
M. Wt: 98.1 g/mol
InChI Key: OYNWFDBANWIYDA-UHFFFAOYSA-N
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Description

Isoxazol-5-ylmethanamine is a useful research compound. Its molecular formula is C4H6N2O and its molecular weight is 98.1 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Isoxazol-5-ylmethanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can impact various cellular processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . It also affects gene expression by modulating transcription factors such as NF-κB, which plays a critical role in inflammatory responses . Furthermore, this compound can alter cellular metabolism by affecting key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as receptors and enzymes, influencing their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation states and downstream signaling events . Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions contribute to the compound’s overall effects on cellular function and physiology.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound has been associated with changes in cellular function, such as altered cell cycle progression and increased oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhanced cognitive function and reduced inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, this compound has been shown to inhibit the activity of glycolytic enzymes, leading to reduced glucose metabolism and altered energy production . These interactions can have significant implications for cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters, influencing its intracellular concentration and localization . Additionally, this compound can bind to specific proteins, facilitating its distribution within different cellular compartments . These transport and distribution mechanisms play a crucial role in determining the compound’s overall bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound has been observed to localize to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, this compound can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins . These subcellular localization patterns are critical for understanding the compound’s overall effects on cellular function and physiology.

Properties

IUPAC Name

1,2-oxazol-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c5-3-4-1-2-6-7-4/h1-2H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNWFDBANWIYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593807
Record name 1-(1,2-Oxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401647-18-5
Record name 1-(1,2-Oxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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